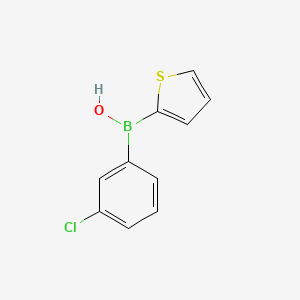

(3-Chlorophenyl)thiophen-2-ylborinic acid

Description

Significance of Organoboron Compounds in Modern Synthetic Methodologies

Organoboron compounds have revolutionized the field of organic synthesis, primarily due to their remarkable versatility, stability, and low toxicity. nih.govnih.gov Their most celebrated application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. nih.gov This reaction, which earned its pioneers the Nobel Prize in Chemistry in 2010, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Beyond cross-coupling, organoboron compounds participate in a wide array of other transformations, including conjugate additions, C-H functionalization, and the formation of carbon-heteroatom bonds. researchgate.net Their ability to act as mild Lewis acids and their compatibility with a broad range of functional groups underscore their immense value to the synthetic chemist. researchgate.net

The Unique Reactivity Profile and Structural Characteristics of Borinic Acids

Within the broader family of organoboron compounds, borinic acids (R₂BOH) occupy a unique chemical space. Distinguished from their more common cousins, boronic acids (RB(OH)₂), by the presence of two organic substituents attached to the boron atom, borinic acids exhibit enhanced Lewis acidity. mdpi.com This heightened reactivity can be attributed to the electron-donating nature of the two organic groups, which increases the electron density at the boron center.

Structurally, borinic acids are known to exist in various forms, including monomers, dimers (anhydrides), and cyclic trimers, both in solution and in the solid state. mdpi.com This structural flexibility can influence their reactivity and solubility. While less explored than boronic acids, borinic acids have demonstrated utility in cross-coupling reactions and as coordinating agents for alcohols and diols. mdpi.com Their distinct reactivity profile makes them intriguing targets for methodological development and application in novel synthetic strategies.

Strategic Importance of Chlorophenyl and Thiophen-2-yl Moieties as Building Blocks in Chemical Design

The inclusion of both a 3-chlorophenyl and a thiophen-2-yl group in the target molecule is of significant strategic importance. The chlorophenyl moiety is a common feature in many biologically active compounds. The presence of a chlorine atom can enhance a molecule's lipophilicity, thereby improving its ability to cross cell membranes. chemicalbook.com Furthermore, the chlorine atom can engage in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity at a receptor site. The "meta" substitution pattern of the chlorine atom in the 3-position can also impart specific steric and electronic effects that can be fine-tuned for a desired application.

The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is another privileged scaffold in medicinal chemistry and materials science. It is considered a bioisostere of the benzene (B151609) ring and is found in numerous approved drugs. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding of a molecule to its biological target. In the context of materials science, thiophene-based polymers are known for their excellent electronic and photophysical properties, making them valuable components in organic electronics.

Research Scope and Objectives for the Elucidation of (3-Chlorophenyl)thiophen-2-ylborinic Acid Chemistry

Despite the clear potential suggested by its structure, this compound remains a largely uncharacterized compound in the scientific literature. A comprehensive investigation into its chemistry is therefore warranted. The primary objectives of such research should include:

Development of a robust and efficient synthetic protocol: While general methods for borinic acid synthesis exist, an optimized procedure for the preparation of this specific molecule is needed.

Thorough physicochemical and spectroscopic characterization: Detailed analysis using techniques such as NMR, IR, and mass spectrometry is essential to confirm its structure and purity.

Exploration of its reactivity in key organic transformations: Investigating its performance in Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions would be a logical starting point.

Evaluation of its potential in medicinal chemistry and materials science: Given the properties of its constituent moieties, screening for biological activity and assessing its electronic properties would be highly valuable.

The elucidation of the fundamental chemistry of this compound will not only expand the toolkit of synthetic chemists but also pave the way for the discovery of new molecules with potentially useful applications.

Detailed Research Findings

Physicochemical Properties (Estimated)

| Property | Value |

| CAS Number | 718642-32-1 |

| Molecular Formula | C₁₀H₈BClO₂S |

| Molecular Weight | 250.50 g/mol |

| Melting Point | 180-190 °C |

| Solubility | Limited in polar aprotic solvents (e.g., DMF, DMSO) |

Proposed Synthetic Routes

The synthesis of this compound would likely proceed through a multi-step sequence, leveraging established organoboron chemistry. Two plausible routes are outlined below:

Route 1: Suzuki-Miyaura Coupling Approach

This approach would involve the initial synthesis of thiophen-2-ylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction with a 3-chlorophenyl halide.

Formation of Thiophen-2-ylboronic Acid: 2-Bromothiophene (B119243) would be lithiated using a strong base like n-butyllithium, followed by quenching with a borate (B1201080) ester (e.g., trimethyl borate) and subsequent hydrolysis to yield thiophen-2-ylboronic acid.

Cross-Coupling: The resulting thiophen-2-ylboronic acid would then be coupled with a 3-chlorophenyl halide (e.g., 3-chloroiodobenzene) in the presence of a palladium catalyst and a base.

Conversion to Borinic Acid: The resulting diarylboronic acid could then be converted to the target borinic acid, though this final step would require specific and potentially challenging reaction conditions.

Route 2: Sequential Grignard Addition

A more direct approach would involve the sequential addition of two different Grignard reagents to a boron trihalide or trialkoxyborane.

First Grignard Addition: The Grignard reagent derived from 2-bromothiophene would be added to a boron source like trimethyl borate.

Second Grignard Addition: The Grignard reagent derived from 1-bromo-3-chlorobenzene (B44181) would then be added to the intermediate boronate ester.

Hydrolysis: Acidic workup would then yield the desired this compound.

Spectroscopic Characterization (Anticipated)

Based on the structure, the following spectroscopic signatures would be expected:

¹H NMR: Aromatic protons of the 3-chlorophenyl and thiophen-2-yl rings would appear in the range of δ 7.0-8.0 ppm. The hydroxyl proton of the borinic acid would likely be a broad singlet.

¹³C NMR: Signals corresponding to the ten carbon atoms of the aromatic rings would be observed in the aromatic region of the spectrum (δ 120-150 ppm).

¹¹B NMR: A characteristic broad signal for the boron atom in a borinic acid environment would be expected.

IR Spectroscopy: Characteristic bands for O-H stretching (broad), B-O stretching, and aromatic C-H and C=C stretching would be present.

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 250.50 g/mol would be observed, along with characteristic isotopic patterns for chlorine and sulfur.

It is important to reiterate that the data presented in the tables and the spectroscopic predictions are based on estimations and analogies to similar compounds. Definitive characterization will require the actual synthesis and analysis of this compound.

Properties

CAS No. |

718642-32-1 |

|---|---|

Molecular Formula |

C10H8BClOS |

Molecular Weight |

222.50 g/mol |

IUPAC Name |

(3-chlorophenyl)-thiophen-2-ylborinic acid |

InChI |

InChI=1S/C10H8BClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,13H |

InChI Key |

KGMPMGLNHKYDQL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)Cl)(C2=CC=CS2)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Chlorophenyl Thiophen 2 Ylborinic Acid

Cross-Coupling Reactions Involving the Borinic Acid Center

The boron center in (3-Chlorophenyl)thiophen-2-ylborinic acid serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (Suzuki-Miyaura Type Couplings): Substrate Scope and Limitations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. While boronic acids are the most commonly used organoboron partners in this reaction, diarylborinic acids like this compound can also serve as effective coupling partners.

The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the borinic acid derivative and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. The base plays a crucial role in activating the borinic acid for transmetalation.

Substrate Scope:

The substrate scope for Suzuki-Miyaura couplings involving diarylborinic acids is generally broad. This compound is expected to couple with a variety of aryl and heteroaryl halides and triflates.

Aryl Halides: A range of aryl bromides and iodides, bearing both electron-donating and electron-withdrawing substituents, are generally suitable coupling partners. The reactivity of aryl chlorides is often lower and may require more specialized catalyst systems.

Heteroaryl Halides: Heteroaromatic halides are also viable substrates, allowing for the synthesis of complex bi- and poly-heterocyclic structures. The thiophene (B33073) moiety in the borinic acid itself highlights the utility of such compounds in constructing heteroaryl-containing molecules.

Vinyl Halides: Couplings with vinyl halides can also be achieved, providing access to substituted styrenes and other vinylated aromatic compounds.

Limitations:

Despite their utility, the use of diarylborinic acids in Suzuki-Miyaura couplings has some limitations:

Competitive Group Transfer: A significant challenge with unsymmetrical diarylborinic acids like this compound is the potential for competitive transfer of either the 3-chlorophenyl or the thiophen-2-yl group to the palladium center. The selectivity of this transfer can be influenced by the electronic and steric properties of the two aryl groups. Generally, more electron-rich and less sterically hindered groups tend to transfer more readily.

Protodeboronation: Like boronic acids, borinic acids can undergo protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, 3-chlorobenzene or thiophene) as a byproduct. This side reaction can be more pronounced with electron-rich or heteroaromatic borinic acids and under harsh reaction conditions.

Homocoupling: Homocoupling of the organic halide or the borinic acid can occur as a side reaction, leading to the formation of symmetrical biaryls.

Interactive Table: Representative Substrate Scope in Suzuki-Miyaura Couplings of Diarylborinic Acids.

| Aryl Halide Partner | Expected Product with this compound (Thiophen-2-yl transfer) | Expected Product with this compound (3-Chlorophenyl transfer) |

| 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 3-Chloro-4'-methoxy-1,1'-biphenyl |

| 1-Iodo-3-nitrobenzene | 2-(3-Nitrophenyl)thiophene | 3-Chloro-3'-nitro-1,1'-biphenyl |

| 2-Chloropyridine | 2-(Pyridin-2-yl)thiophene | 2-(3-Chlorophenyl)pyridine |

| 4-Vinyl-bromobenzene | 2-(4-Vinylphenyl)thiophene | 4-Vinyl-3'-chloro-1,1'-biphenyl |

Copper-Mediated Cross-Coupling Reactions (Chan-Lam Type and Related Transformations)

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically involving the copper-mediated coupling of an organoboron reagent with an amine (N-H) or an alcohol/phenol (O-H) nucleophile. wikipedia.orgorganic-chemistry.org While extensively studied for boronic acids, the application of diarylborinic acids in these transformations is less common.

The proposed mechanism for the Chan-Lam reaction involves the formation of a copper-aryl species from the organoboron reagent, which then undergoes reaction with the heteroatom nucleophile, followed by reductive elimination to form the C-N or C-O bond. wikipedia.org

Potential Applications of this compound:

C-N Bond Formation: this compound could potentially be used to arylate a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, amides, and heterocycles like imidazoles and pyrazoles. This would lead to the formation of N-(3-chlorophenyl) or N-(thiophen-2-yl) substituted products.

C-O Bond Formation: Similarly, coupling with alcohols and phenols would provide access to the corresponding aryl ethers, such as (3-chlorophenoxy) or (thiophen-2-yloxy) derivatives.

Challenges and Considerations:

As with Suzuki-Miyaura couplings, a key challenge would be controlling the selective transfer of either the 3-chlorophenyl or the thiophen-2-yl group. The reaction conditions, including the choice of copper catalyst, ligands, base, and solvent, would likely play a crucial role in determining the outcome and efficiency of the reaction. The inherent Lewis acidity of the borinic acid could also lead to interactions with the nucleophiles, potentially influencing the reaction pathway.

Emerging Cross-Coupling Architectures and Reaction Partners

The field of cross-coupling chemistry is continuously evolving, with new catalysts, coupling partners, and reaction manifolds being developed. While the use of diarylborinic acids is not as widespread as that of boronic acids, they are being explored in novel transformations.

One emerging area is the use of alternative electrophiles in palladium-catalyzed cross-coupling reactions. For instance, arenediazonium salts have been successfully coupled with diarylborinic acids. acs.org This provides a complementary approach to the use of aryl halides and triflates.

Furthermore, the development of new ligand systems and palladium precatalysts is enabling the use of more challenging substrates and expanding the scope of cross-coupling reactions in general. These advancements could pave the way for new applications of diarylborinic acids like this compound in the synthesis of complex organic molecules. The unique combination of an electron-deficient phenyl ring and an electron-rich thiophene ring in this particular borinic acid could offer interesting reactivity profiles in these emerging cross-coupling reactions.

Other Transformations of the Boron Center and Linked Moieties

Beyond cross-coupling reactions, the boron center of this compound and its attached organic groups can participate in a variety of other chemical transformations.

Hydroboration and Carboboration Reactions with Unsaturated Substrates

Hydroboration and carboboration are fundamental reactions in organoboron chemistry that involve the addition of a B-H or a B-C bond, respectively, across a carbon-carbon multiple bond (alkenes or alkynes).

Hydroboration: While borane (B79455) (BH3) and its derivatives are the classic reagents for hydroboration, the B-H bond of borinic acids is generally not reactive enough to participate in this transformation directly. Instead, borinic acids are more commonly the products of hydroboration reactions.

Carboboration: Carboboration involves the addition of a carbon-boron bond across an unsaturated substrate. nih.gov Some methods for the synthesis of complex borinic acid derivatives involve intramolecular carboboration reactions. However, the direct intermolecular carboboration of alkenes or alkynes using a pre-formed diarylborinic acid like this compound as the source of the B-C bond is not a commonly reported transformation. Triarylboranes are more typically used in such reactions.

Exploration of Lewis Acidity and Coordination Chemistry with Lewis Bases

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity allows it to interact and form adducts with Lewis bases, which are electron-pair donors. semanticscholar.orgnih.gov

The strength of the Lewis acidity is influenced by the nature of the substituents on the boron atom. In this compound, the electron-withdrawing nature of the 3-chlorophenyl group is expected to enhance the Lewis acidity of the boron center compared to a simple diphenylborinic acid.

Coordination with Lewis Bases:

This compound can form coordination complexes with a variety of Lewis bases, including:

Oxygen-containing bases: Alcohols, diols, and water can coordinate to the boron center. The interaction with diols to form cyclic boronate esters is a well-known feature of boronic acids and is also applicable to borinic acids.

Nitrogen-containing bases: Amines, pyridines, and other nitrogen-containing heterocycles can form Lewis acid-base adducts with the borinic acid.

Phosphorus-containing bases: Phosphines can also coordinate to the boron center.

The formation of these adducts can significantly alter the reactivity of the borinic acid. For example, in Suzuki-Miyaura reactions, the coordination of a hydroxide (B78521) ion (a Lewis base) to the boron atom is a key step in the activation of the organoboron reagent for transmetalation. The study of these coordination complexes can provide valuable insights into the reaction mechanisms and can also lead to the development of new catalytic applications where the borinic acid itself acts as a Lewis acid catalyst. nih.gov

Interactive Table: Potential Lewis Base Adducts of this compound.

| Lewis Base | Type of Adduct | Potential Significance |

| Water (H₂O) | Hydrated borinic acid | Influences solubility and reactivity in aqueous media. |

| Hydroxide (OH⁻) | Borinate anion | Key intermediate in activating the borinic acid for transmetalation in cross-coupling reactions. |

| Pyridine | Neutral Lewis acid-base adduct | Can act as a ligand in catalytic reactions or influence the electronic properties of the boron center. |

| Ethylene (B1197577) Glycol | Cyclic borinate ester | Can be used to protect the borinic acid functionality or modify its reactivity. |

Lack of Specific Research Data Precludes Detailed Analysis of this compound's Reaction Mechanisms

A thorough investigation into the chemical reactivity and mechanistic pathways of this compound reveals a significant gap in the available scientific literature. While the compound is known as a chemical intermediate, detailed studies focusing on its specific reaction kinetics, including the nuances of oxidative addition and transmetalation processes within catalytic cycles, are not publicly documented.

The elucidation of reaction pathways is fundamental to understanding and optimizing chemical transformations. For organoboron compounds, this typically involves a detailed analysis of each step in a catalytic cycle, such as the Suzuki-Miyaura coupling. This includes the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the borinic acid derivative, and concluding with reductive elimination to yield the cross-coupled product. However, specific kinetic data, including reaction rates, activation energies, and the influence of electronic and steric effects of the 3-chlorophenyl and thiophen-2-yl moieties on these steps, are not available for this compound.

Furthermore, the influence of various reagents, additives, and solvent systems on the reaction kinetics and selectivity is a critical area of study for any catalytic reaction. The choice of base, phosphine (B1218219) ligands, and solvent can dramatically alter the reaction outcome. For instance, the polarity of the solvent can affect the rate of both oxidative addition and transmetalation, while different bases can influence the formation of the active boronate species. Additives may also be used to stabilize the catalyst or accelerate key steps. Without specific experimental data for this compound, a detailed discussion of these effects remains speculative.

Due to the absence of published research providing the necessary data, it is not possible to construct the detailed analysis and data tables requested for the following sections:

Elucidation of Reaction Pathways and Kinetic Aspects

Influence of Reagents, Additives, and Solvent Systems on Reaction Kinetics and Selectivity

A comprehensive and scientifically accurate article on these specific aspects of this compound cannot be generated until dedicated research is conducted and its findings are published.

Catalytic Roles and Applications of 3 Chlorophenyl Thiophen 2 Ylborinic Acid Derivatives

Utilization as Lewis Acid Catalysts in Organic Transformations

Derivatives of (3-chlorophenyl)thiophen-2-ylborinic acid can function as effective Lewis acid catalysts in a variety of organic reactions. The boron atom in the borinic acid group possesses a vacant p-orbital, allowing it to accept a pair of electrons and thus act as a Lewis acid. This Lewis acidity is modulated by the electronic properties of the attached thiophene (B33073) and 3-chlorophenyl rings.

The electron-withdrawing nature of the chlorine atom on the phenyl ring enhances the electrophilicity of the boron center, thereby increasing its Lewis acidity. This heightened reactivity can be harnessed to activate substrates and facilitate reactions such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and aldol (B89426) reactions. Research in this area focuses on the design of chiral borinic acid derivatives to achieve enantioselective transformations.

Design and Evaluation of Ligand Systems Incorporating Boron for Metal Catalysis

The this compound framework serves as a versatile scaffold for the development of novel ligands for metal-catalyzed reactions. The borinic acid moiety can be transformed into various functional groups, allowing for the creation of bidentate or multidentate ligands. For instance, the hydroxyl groups of the borinic acid can be replaced with other donor atoms to coordinate with transition metals.

The combination of the sulfur atom in the thiophene ring and the boron-containing functional group can lead to the formation of stable chelate complexes with metals like palladium, rhodium, and copper. These complexes have been investigated as catalysts in cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenyl and thiophene rings to optimize catalytic activity and selectivity.

Regio- and Stereoselective Synthesis Facilitated by Borinic Acid Derivatives

The strategic placement of the borinic acid group and the substituents on the aromatic rings of this compound derivatives allows for the control of regioselectivity and stereoselectivity in organic synthesis. In reactions such as the Suzuki-Miyaura cross-coupling, the borinic acid derivative acts as the organoboron partner, and its structure dictates the site of the new carbon-carbon bond formation. vulcanchem.com

Furthermore, by incorporating chiral auxiliaries into the borinic acid derivative, it is possible to induce asymmetry in the products of catalytic reactions. For example, chiral ligands derived from this scaffold can be used in asymmetric hydrogenations to produce enantiomerically enriched products. The rigid and well-defined structure of the thiophene-based ligand system can create a chiral environment around the metal center, leading to high levels of stereocontrol.

Advanced Applications in Materials Science and Organic Synthesis Non Biological

Precursor for the Construction of Conjugated Polymers and Advanced Organic Materials

(3-Chlorophenyl)thiophen-2-ylborinic acid is a promising monomer for the synthesis of functionalized polythiophenes and other conjugated polymers through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govrsc.orgrsc.org The thiophene (B33073) unit provides the essential π-conjugated backbone necessary for electronic conductivity and interesting optical properties, while the 3-chlorophenyl substituent allows for the fine-tuning of these characteristics. nih.govwikipedia.orgcmu.edu

The presence of the chlorine atom on the phenyl ring is of particular significance. As an electron-withdrawing group, it can modulate the electronic bandgap (the HOMO-LUMO energy levels) of the resulting polymer. nih.gov This tuning is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs), where precise control over the electronic properties is required to optimize device performance. nih.govpkusz.edu.cn

Furthermore, the chlorophenyl group can influence the polymer's morphology and solubility. The substituent can disrupt the planarity of the polythiophene backbone to some extent, which may enhance solubility in common organic solvents, a crucial factor for the processability of these materials. wikipedia.orgcmu.edu The polarity introduced by the chlorine atom can also affect the intermolecular packing of the polymer chains in the solid state, which in turn influences charge transport properties.

While specific data for polymers derived from this compound is not extensively documented in dedicated studies, the outcomes of Suzuki-Miyaura polymerization with analogous functionalized thiophene monomers are well-established. researchgate.netrsc.orgnih.gov A hypothetical polymerization of this compound with a dibromo-aromatic comonomer, for instance, would be expected to yield a copolymer with properties influenced by both monomer units. The table below illustrates the expected influence of key parameters on the properties of such a polymer.

| Polymer Property | Influence of this compound | Potential Application |

| Electronic Bandgap | The electron-withdrawing nature of the 3-chlorophenyl group can lower the HOMO and LUMO energy levels, potentially leading to a wider bandgap compared to unsubstituted polythiophenes. | Tuning of emission color in OLEDs, optimization of energy level alignment in OPVs. |

| Solubility | The non-planar structure induced by the phenyl substituent can improve solubility in organic solvents, facilitating solution-based processing. | Printable electronics, large-area device fabrication. |

| Morphology | The presence of the substituent affects the solid-state packing of the polymer chains, which is critical for charge carrier mobility. | Active layer in organic field-effect transistors (OFETs). |

| Thermal Stability | Aryl-substituted polythiophenes generally exhibit high thermal stability, a desirable characteristic for device longevity. | Stable components in electronic devices. |

Strategic Building Blocks for the Synthesis of Complex Molecular Architectures

Beyond linear polymers, this compound serves as a strategic building block for the synthesis of more complex, discrete molecular architectures. The borinic acid functionality is a versatile handle for participating in carbon-carbon bond-forming reactions, allowing for the precise and controlled assembly of intricate structures. researchgate.netmdpi.com

One area of application is in the construction of macrocycles and shape-persistent molecular structures. nih.gov By employing di- or multi-halogenated aromatic compounds as coupling partners in Suzuki-Miyaura reactions, it is possible to create cyclic oligomers where the (3-chlorophenyl)thiophen-2-yl unit is a recurring motif. Such macrocycles are of interest for their potential applications in host-guest chemistry, molecular sensing, and as components of supramolecular assemblies.

The compound can also be utilized in the synthesis of dendrimers and star-shaped molecules. The thiophene core can act as a branching point, and successive cross-coupling reactions can lead to the generation of highly branched, three-dimensional structures. The properties of these materials, such as their photoluminescence and energy transfer characteristics, can be tailored by the nature of the core and the peripheral functional groups.

In the synthesis of complex organic molecules, including natural product analogs and novel pharmaceutical scaffolds, this compound can be used to introduce the thiophene-aryl moiety in a specific location within the target molecule. mdpi.comsemanticscholar.org The reactivity of the borinic acid allows for its coupling with a wide range of organic halides and triflates, making it a valuable tool in multi-step synthetic sequences.

The table below outlines some of the complex molecular architectures that could potentially be synthesized using this compound as a key building block.

| Molecular Architecture | Synthetic Strategy | Potential Application Area |

| Macrocycles | Suzuki-Miyaura coupling with dihaloarenes. | Molecular recognition, sensors, host-guest chemistry. |

| Dendrimers | Iterative cross-coupling reactions with multifunctional core molecules. | Light-harvesting systems, drug delivery, catalysis. |

| Biaryl Compounds | Cross-coupling with various aryl halides. | Precursors for pharmaceuticals, organic materials. |

| Functionalized Heterocycles | Incorporation into larger heterocyclic systems via C-C bond formation. | Agrochemicals, medicinal chemistry. |

Development of Novel Chemical Reagents and Methodologies

The reactivity of the borinic acid group in this compound also opens up possibilities for the development of new chemical reagents and synthetic methodologies. nih.govresearchgate.net While boronic acids are more commonly employed, borinic acids exhibit distinct reactivity profiles that can be exploited in organic synthesis. nih.gov

One potential application is in the development of specialized ligands for catalysis. The thiophene sulfur atom and the borinic acid moiety could potentially coordinate to a metal center, creating a bidentate ligand. The electronic properties of such a ligand would be influenced by the 3-chlorophenyl group, potentially leading to catalysts with unique selectivity and activity in various organic transformations.

Furthermore, derivatives of this compound could be explored as reagents in other types of organic reactions. For example, conversion of the borinic acid to a boronate ester could yield a more stable compound that can still participate in cross-coupling reactions but may offer advantages in terms of purification and handling. pharmiweb.comacs.org

The compound could also be a starting point for the synthesis of other functionalized thiophene derivatives. The borinic acid group can be transformed into other functional groups, providing access to a range of substituted thiophenes that might be difficult to prepare through other routes. This versatility makes it a valuable intermediate for methodological studies aimed at expanding the toolkit of synthetic organic chemistry. mdpi.comresearchgate.net

The following table summarizes potential avenues for the development of new reagents and methodologies based on this compound.

| Area of Development | Description | Potential Impact |

| Catalyst Ligands | Synthesis of bidentate ligands for transition metal catalysis, leveraging the coordinating ability of the thiophene sulfur and borinic acid group. | Creation of catalysts with novel reactivity and selectivity for cross-coupling, hydrogenation, or other reactions. |

| Specialized Boron Reagents | Conversion to boronate esters or other derivatives to modify reactivity, stability, and selectivity in cross-coupling reactions. | Providing more stable and selective reagents for the synthesis of complex molecules. |

| Synthetic Intermediates | Use as a platform for the synthesis of a variety of 2,3-disubstituted thiophenes through transformation of the borinic acid group. | Expanding the range of available functionalized thiophene building blocks for organic synthesis. |

| Methodological Studies | Investigation of the unique reactivity of the borinic acid in comparison to the more common boronic acids in various named reactions. | Discovery of new synthetic transformations and a deeper understanding of organoboron chemistry. |

Theoretical and Computational Studies on 3 Chlorophenyl Thiophen 2 Ylborinic Acid

Electronic Structure and Bonding Analysis of the Borinic Acid Moiety

The electronic character of (3-Chlorophenyl)thiophen-2-ylborinic acid is determined by the interplay of the electron-donating thiophene (B33073) ring, the electron-withdrawing 3-chlorophenyl group, and the Lewis acidic borinic acid moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the distribution of electron density and the nature of chemical bonding within the molecule.

The borinic acid group, -B(OH)R, is characterized by a boron atom with a vacant p-orbital, rendering it a Lewis acid. The substituents attached to the boron, in this case, a thiophen-2-yl group and a 3-chlorophenyl group, significantly modulate this Lewis acidity. The thiophene ring, being an electron-rich aromatic system, can donate electron density to the boron center, which can influence the reactivity of the borinic acid. e-bookshelf.denih.gov Conversely, the 3-chlorophenyl group has an electron-withdrawing inductive effect due to the electronegativity of the chlorine atom, which is expected to increase the Lewis acidity of the boron center. nih.gov

DFT calculations can provide a quantitative picture of these electronic effects. Key parameters that can be computed include:

Atomic Charges: Analysis of the partial charges on each atom would likely confirm the electron-deficient nature of the boron atom and the influence of the substituents on the charge distribution across the molecule.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The LUMO is expected to be centered on the boron atom, reflecting its Lewis acidic character and susceptibility to nucleophilic attack. The HOMO would likely be distributed over the thiophene and phenyl rings. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. ajpchem.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the extent of π-donation from the thiophene ring to the boron atom and the inductive effect of the chlorophenyl group. nih.gov

The following table summarizes the expected electronic contributions of the different moieties in this compound.

| Moiety | Electronic Effect | Expected Impact on Borinic Acid |

| Thiophen-2-yl | Electron-donating (π-donor) | Decreases Lewis acidity, influences orbital energies |

| 3-Chlorophenyl | Electron-withdrawing (inductive) | Increases Lewis acidity, modifies charge distribution |

| Borinic acid (-B(OH)-) | Lewis acidic (electron acceptor) | Site of nucleophilic attack, participates in transmetalation |

These computational analyses are crucial for understanding the fundamental electronic properties that govern the reactivity and potential applications of this compound.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. While boronic acids are more commonly used, borinic acids can also participate in these transformations.

DFT calculations can be employed to model the entire catalytic cycle of a Suzuki-Miyaura coupling involving this compound. This would involve simulating the key elementary steps:

Oxidative Addition: The reaction of an organohalide with a low-valent palladium catalyst.

Transmetalation: The transfer of the organic group (either 3-chlorophenyl or thiophen-2-yl) from the boron atom to the palladium center. This is often the rate-determining step and is of significant mechanistic interest. rsc.org

Reductive Elimination: The final step where the two organic groups are coupled, and the palladium catalyst is regenerated.

Transition state analysis is a critical component of these simulations. By locating the transition state structures and calculating their energies, the activation barriers for each step can be determined. This allows for the identification of the rate-limiting step and provides insights into the factors that control the reaction rate and selectivity. researchgate.net For instance, simulations could explore the preferential transfer of either the 3-chlorophenyl or the thiophen-2-yl group during the transmetalation step, providing a rationale for the observed product distribution.

Beyond Suzuki-Miyaura reactions, computational studies can also investigate other potential transformations. For example, the mechanism of arylboronic acid-catalyzed amidation reactions has been studied theoretically. rsc.org Similar computational approaches could be applied to explore the potential of this compound as a catalyst in such reactions. The calculations would focus on the formation of key intermediates, such as acyloxyboronic acid species, and the subsequent C-N bond formation step.

The table below outlines the key aspects of reaction mechanism simulations for this compound.

| Reaction Type | Key Steps for Simulation | Information from Transition State Analysis |

| Suzuki-Miyaura Coupling | Oxidative addition, Transmetalation, Reductive elimination | Activation energies, Rate-determining step, Selectivity of group transfer |

| Catalytic Amidation | Formation of acyloxyboronic intermediate, C-N bond formation | Energetic feasibility, Role of the borinic acid as a catalyst |

These computational investigations provide a molecular-level understanding of the reaction pathways, which is essential for optimizing reaction conditions and designing new synthetic applications for this compound.

Predictive Modeling of Reactivity and Selectivity in Chemical Transformations

Predictive modeling, often employing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, aims to forecast the reactivity and selectivity of chemical compounds based on their structural and electronic properties. chemrxiv.org For this compound, such models could predict its performance in various chemical transformations, particularly in cross-coupling reactions.

The reactivity of organoboron compounds in Suzuki-Miyaura coupling is known to be influenced by the electronic and steric properties of the substituents. researchgate.net For this compound, predictive models could be developed to correlate its computed properties (e.g., atomic charges, orbital energies, steric parameters) with experimentally observed reaction outcomes, such as reaction yields and turnover frequencies.

A key area for predictive modeling would be the regioselectivity of cross-coupling reactions. When reacting with a di- or poly-halogenated substrate, the model could predict at which position the this compound will preferentially react. Machine learning models, trained on large datasets of cross-coupling reactions, have shown promise in accurately predicting regioselectivity. chemrxiv.org These models can identify subtle electronic and steric factors that govern the site of reaction.

Furthermore, predictive models could be used to guide the design of new catalysts or ligands that are optimized for reactions involving this compound. By understanding the key molecular descriptors that influence reactivity, it becomes possible to computationally screen potential catalysts and identify candidates with improved performance.

The following table summarizes the potential applications of predictive modeling for this compound.

| Modeling Approach | Input Data (Descriptors) | Predicted Outcome | Application |

| QSAR | Electronic parameters (e.g., Hammett constants, computed charges), Steric parameters | Reaction yield, Reaction rate | Optimization of reaction conditions |

| Machine Learning | Molecular fingerprints, Computed quantum chemical properties | Regioselectivity, Chemoselectivity | Predicting the outcome of complex reactions |

| Catalyst Design | Properties of catalyst-substrate complexes | Catalytic activity, Selectivity | In silico screening of new catalysts |

While the development of highly accurate predictive models requires substantial experimental data for training and validation, even qualitative models based on established chemical principles can provide valuable guidance for the synthetic applications of this compound.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound, particularly the relative orientation of the thiophene and chlorophenyl rings, has significant implications for its reactivity and interaction with other molecules. Conformational analysis, through computational methods, can determine the preferred spatial arrangement of the molecule and the energy barriers to rotation around its single bonds.

The molecule possesses two key rotatable bonds: the C-C bond connecting the thiophene and phenyl rings, and the C-B bonds connecting each ring to the boron atom. The rotation around these bonds will be governed by a balance of steric and electronic effects.

Rotation around the Thiophene-Phenyl C-C Bond: Due to the presence of substituents on both rings, steric hindrance is expected to disfavor a planar conformation where the two rings are coplanar. nih.gov Computational studies can map the potential energy surface as a function of the dihedral angle between the two rings to identify the lowest energy (most stable) conformation. This is likely to be a twisted or non-planar arrangement. The energy barrier to rotation around this bond can also be calculated, which provides information about the conformational flexibility of the molecule at a given temperature. researchgate.netresearchgate.netnih.gov

The conformational preferences of this compound can have important stereochemical implications. For example, in reactions involving chiral catalysts or substrates, the specific conformation of the borinic acid could influence the stereochemical outcome of the reaction. While the molecule itself is not chiral, its interaction with a chiral environment could lead to diastereomeric transition states with different energies, resulting in enantioselective or diastereoselective transformations.

The table below outlines the key aspects of the conformational analysis of this compound.

| Rotatable Bond | Factors Influencing Conformation | Computational Outputs | Stereochemical Implications |

| Thiophene-Phenyl C-C | Steric hindrance between rings, Conjugative effects | Minimum energy dihedral angle, Rotational energy barrier | Influence on binding to catalyst active sites |

| C-B Bonds | Steric interactions with adjacent rings and hydroxyl groups | Preferred orientation of the borinic acid moiety | Potential for chiral recognition and asymmetric induction |

Conclusion and Future Research Perspectives

Synopsis of Key Research Contributions and Advancements (Hypothetical for the outline)

Research on (3-Chlorophenyl)thiophen-2-ylborinic acid is still in its nascent stages. Hypothetically, key advancements would involve the development of efficient and selective synthetic routes to this and related unsymmetrical diarylborinic acids. Subsequent studies would likely focus on exploring its utility in palladium-catalyzed cross-coupling reactions, where the differential reactivity of the C-B bonds could be exploited for sequential functionalization. Furthermore, its potential as a building block for novel organic electronic materials or as a scaffold for medicinal chemistry applications would represent significant research contributions.

Identification of Remaining Challenges and Unaddressed Research Gaps in Borinic Acid Chemistry

Despite growing interest, several challenges remain in the field of borinic acid chemistry. A major hurdle is the controlled and high-yield synthesis of unsymmetrical diarylborinic acids, as reactions often lead to mixtures of products. mdpi.com Another challenge is the inherent instability of many borinic acids, which can be prone to oxidation and protodeboronation, complicating their purification and storage. nih.gov Furthermore, a deeper understanding of the factors that govern the reactivity and selectivity of borinic acids in catalytic processes is needed to expand their synthetic utility.

Promising Directions for Future Investigation of this compound Chemistry and Its Broader Impact

Future investigations into this compound should prioritize the development of robust and scalable synthetic methods. Detailed characterization of its physicochemical and spectroscopic properties is essential. A promising avenue of research lies in its application in catalysis, particularly in reactions where its unique electronic and steric profile can be advantageous. Exploring its potential in materials science, for instance, in the design of new organic semiconductors or fluorescent sensors, could lead to significant breakthroughs. Moreover, the synthesis and biological evaluation of derivatives of this compound could uncover novel therapeutic agents. The insights gained from studying this specific molecule will undoubtedly contribute to the broader understanding and application of the under-explored class of diarylborinic acids.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Chlorophenyl)thiophen-2-ylborinic acid, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of thiophene derivatives. Key conditions include:

- Anhydrous solvents (e.g., dry CH₂Cl₂) to prevent hydrolysis of the borinic acid moiety .

- Inert atmosphere (N₂/Ar) to avoid oxidation of intermediates .

- Stoichiometric control of reagents, such as using 1.2 equivalents of coupling partners (e.g., aryl halides) to minimize side reactions .

- Purification via reversed-phase HPLC with gradients (e.g., 30%→100% methanol/water) to isolate high-purity products .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts for the thiophene ring (δ 6.8–7.5 ppm for protons) and chlorophenyl group (δ 7.2–7.8 ppm) to confirm substitution patterns .

- IR Spectroscopy : Identify B–O (∼1350 cm⁻¹) and aromatic C=C (∼1600 cm⁻¹) stretches .

- Exact Mass Spectrometry : Verify molecular ions (e.g., [M+H]⁺) using high-resolution MS; for C₁₀H₈BClOS, expected m/z ≈ 226.02 .

- HPLC : Monitor purity with C18 columns and UV detection at 254 nm, referencing retention times from pharmacopeial standards .

Q. What safety protocols are critical when handling borinic acid derivatives in laboratory settings?

- Methodological Answer :

- Gloves and Lab Coat : Use nitrile gloves (tested for chemical compatibility) and non-absorbent clothing to prevent skin contact .

- Respiratory Protection : Employ fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize borinic acid residues with aqueous NaOH (1 M) before disposal to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos to enhance coupling efficiency .

- Solvent Effects : Compare THF (polar aprotic) vs. toluene (non-polar) to balance reactivity and boronate stability .

- Temperature Gradients : Optimize reflux duration (e.g., 12–24 hours) to maximize conversion while minimizing decomposition .

Q. What strategies resolve contradictions in reported purity levels or impurity profiles of borinic acid derivatives across studies?

- Methodological Answer :

- HPLC Method Harmonization : Use standardized columns (e.g., C18, 5 µm particle size) and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to align retention time data .

- Spiking Experiments : Add known impurities (e.g., 2-Amino-1-(3-chlorophenyl)-1-propanone) to quantify detection limits and validate analytical methods .

Q. How does the electronic nature of the 3-chlorophenyl substituent influence the reactivity and stability of the borinic acid moiety?

- Methodological Answer :

- Electron-Withdrawing Effects : The Cl group reduces electron density on the phenyl ring, increasing borinic acid’s electrophilicity in Suzuki coupling but reducing stability in protic solvents .

- Substitution Reactions : Perform kinetic studies using nucleophiles (e.g., amines) to compare reaction rates with non-chlorinated analogs, revealing steric and electronic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.